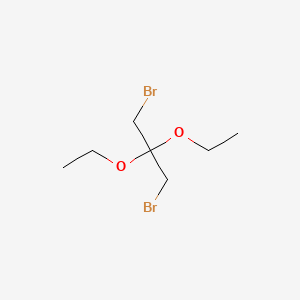

1,3-Dibromo-2,2-diethoxypropane

Description

Significance of Vicinal Dihalides and Acetal (B89532) Derivatives in Synthetic Chemistry

The utility of 1,3-Dibromo-2,2-diethoxypropane is rooted in the chemical significance of its two primary functional motifs: the vicinal dibromide and the diethyl acetal.

Vicinal Dihalides: Compounds containing two halogen atoms on adjacent carbons are known as vicinal dihalides. tcichemicals.comchemicalbook.com This structural feature is a cornerstone of synthetic utility, primarily because these compounds are excellent precursors for forming carbon-carbon double and triple bonds through elimination reactions. tcichemicals.comindiamart.com The dehydrohalogenation of vicinal dihalides, typically using a strong base, is a classical and effective method for the synthesis of alkynes. indiamart.comguidechem.com Furthermore, vicinal dihalides are versatile intermediates that allow for the introduction of halogen atoms which can subsequently be displaced by a variety of nucleophiles to form other functional groups. tcichemicals.com

Acetal Derivatives: Acetals are geminal-diether derivatives of aldehydes or ketones. nih.govchembk.com Their primary significance in organic synthesis lies in their role as protecting groups for carbonyl functionalities. nih.govfishersci.caepa.gov The carbonyl group is highly reactive towards a wide range of nucleophiles, including Grignard reagents and hydrides. By converting a carbonyl to an acetal, its reactivity is temporarily masked, as acetals are stable in neutral to strongly basic conditions. nih.govepa.gov This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl. nih.gov The protection is conveniently reversible, as the acetal can be hydrolyzed back to the original carbonyl under acidic conditions. nih.govfishersci.ca The presence of the diethoxyacetal in this compound thus offers a protected form of a ketone, which can be unveiled at a desired stage in a synthetic sequence.

Historical Context of Related Propane-Based Building Blocks in Advanced Chemical Research

Propane (B168953), a simple three-carbon alkane, has a rich history that has evolved from a basic fuel source to a foundational element in the synthesis of complex molecules. Initially identified in the 19th century, with its discovery attributed to Marcellin Berthelot in 1857, propane's potential beyond combustion was not immediately realized. chemicalbook.comsigmaaldrich.com It was in 1910 that Dr. Walter Snelling recognized propane as a volatile component in gasoline, a discovery that catalyzed the birth of the propane industry. chemicalbook.com

Throughout the 20th century, the focus shifted towards utilizing propane and other light hydrocarbons as feedstocks for the chemical industry. sigmaaldrich.com The development of methods to functionalize simple alkanes opened the door to a vast array of "building blocks"—small, functionalized organic molecules used for the modular assembly of more complex structures. Propane-based building blocks, molecules containing a three-carbon chain with reactive handles, became particularly valuable.

The synthesis of functionalized propane derivatives, such as those containing halogens, hydroxyl groups, or carbonyls, provided chemists with versatile tools for constructing larger molecules. These building blocks are fundamental in medicinal chemistry, materials science, and agrochemicals. The compound this compound fits squarely within this context, representing a more advanced, bifunctional building block designed for specific and controlled synthetic transformations. Its history is tied to the broader narrative of transforming simple, abundant hydrocarbons into high-value, complex chemical entities.

Overview of Key Research Areas Pertaining to this compound

While dedicated research literature on this compound is limited, its structure suggests several potential areas of application, primarily drawing parallels from its well-documented analogue, 1,3-dibromo-2,2-dimethoxypropane (B40201) (CAS 22094-18-4).

The primary research interest in such molecules lies in their utility as bifunctional electrophiles. The two bromine atoms are susceptible to nucleophilic substitution, while the acetal provides a latent carbonyl group. This dual reactivity makes it an ideal candidate for the synthesis of heterocyclic compounds. For instance, its dimethoxy counterpart is noted for its use in forming four-membered rings and in the cyclization of polypeptides. It is reasonable to infer that this compound could be similarly employed in reactions with dinucleophiles (e.g., diamines, diols, dithiols) to construct a variety of saturated and unsaturated ring systems containing a quaternary carbon center.

Another key research area is its application as a crosslinking agent in polymer chemistry. The ability to react at two distinct points allows it to link polymer chains together, modifying the physical and chemical properties of the resulting material. Furthermore, the acetal group could be hydrolyzed post-polymerization to introduce ketone functionalities into the polymer backbone, offering sites for further modification.

The synthesis of novel, complex organic molecules is a perpetual goal in chemical research. This compound can serve as a linchpin in multi-step syntheses, allowing for the sequential introduction of different functionalities. For example, one bromine atom could be selectively reacted, followed by manipulation of the second bromine, and finally, deprotection of the acetal to reveal the ketone for subsequent reactions. This controlled, stepwise reactivity makes it a potentially valuable tool in the synthesis of natural products and pharmaceutical intermediates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Br₂O₂ | Calculated |

| Molecular Weight | 289.99 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

| Appearance | Likely a solid or liquid | Inferred from analogue tcichemicals.com |

| Analogue (Dimethoxy) Molecular Formula | C₅H₁₀Br₂O₂ | |

| Analogue (Dimethoxy) Molecular Weight | 261.94 g/mol | |

| Analogue (Dimethoxy) CAS Number | 22094-18-4 | |

| Analogue (Dimethoxy) Appearance | White crystalline powder | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,2-diethoxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2O2/c1-3-10-7(5-8,6-9)11-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSQWJNOWSFFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)(CBr)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304493 | |

| Record name | 1,3-Dibromo-2,2-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20599-02-4 | |

| Record name | 1,3-Dibromo-2,2-diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20599-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2,2-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibromo 2,2 Diethoxypropane and Analogous Structures

Classical Synthetic Routes to 1,3-Dibromo-2,2-diethoxypropane

The traditional synthesis of this compound and its analogs often involves multi-step procedures that have been foundational in organic chemistry. These routes typically focus on the halogenation of ketone or aldehyde precursors, followed by or concurrent with acetal (B89532) formation.

Bromination of Propanal Diethyl Acetal Derivatives

The synthesis of 1,3-dibromo-2,2-dialkoxypropanes is prominently described through the reaction of a propanone (acetone) precursor with bromine in an alcoholic solvent. While the target compound is a diethoxypropane derivative, extensive patent literature details the synthesis of its dimethoxy analog, 1,3-dibromo-2,2-dimethoxypropane (B40201), which provides a direct template for the diethoxy synthesis. google.compatsnap.com

The classical method involves the slow addition of bromine to a solution of acetone (B3395972) in the corresponding alcohol (ethanol for the diethoxy derivative). google.compatsnap.com The reaction is typically stirred at a controlled, low temperature (e.g., not exceeding 20-25°C) for an extended period, often 24 hours or more, leading to the precipitation of the product as a white solid. google.compatsnap.com The mechanism for this type of reaction is understood to be an acid-catalyzed α-halogenation. libretexts.org The reaction is initiated by the formation of an enol from the ketone, which is catalyzed by traces of acid (like HBr, formed as a byproduct). This enol then acts as a nucleophile, attacking the bromine. chemtube3d.commasterorganicchemistry.com The process occurs twice to yield the dibrominated product. The acetal is formed concurrently or subsequently from the ketone precursor in the presence of the alcohol solvent.

A representative synthesis for the analogous dimethoxy compound is detailed in the following table, which can be adapted for the diethoxy compound by substituting methanol (B129727) with ethanol (B145695).

Table 1: Representative Batch Synthesis Parameters for 1,3-Dibromo-2,2-dimethoxypropane

| Parameter | Value | Source |

|---|---|---|

| Reactants | Acetone, Methanol, Bromine | patsnap.com |

| Temperature | Maintained below 25°C | patsnap.com |

| Reaction Time | ~40 hours | patsnap.com |

| Outcome | Precipitation of white crystalline product | patsnap.com |

| Purity | >99% (by Gas Chromatography) | patsnap.com |

This interactive table summarizes the typical conditions for the classical synthesis of the dimethoxy analog, which serves as a model for this compound.

Halogenation Reactions of Related Unsaturated Acetal Precursors

An alternative classical approach involves the halogenation of unsaturated precursors. For instance, the synthesis of a related isomer, 2,3-dibromopropionaldehyde diethyl acetal, starts with the bromination of acrolein, an α,β-unsaturated aldehyde. orgsyn.org In this procedure, bromine is added to acrolein at a low temperature (0-5°C). The resulting crude 2,3-dibromopropionaldehyde is then immediately treated with triethyl orthoformate in ethanol to form the diethyl acetal. orgsyn.org This method highlights a different strategic approach where the carbon-carbon double bond of an unsaturated aldehyde is halogenated prior to the formation of the acetal.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for producing chemical compounds, including this compound.

Catalytic Strategies in Bromination and Acetalization Reactions

Catalysis plays a crucial role in modernizing the synthesis of acetals and their halogenated derivatives. The acid-catalyzed bromination of ketones proceeds via an enol intermediate, and the choice of acid can influence reaction rates. libretexts.org

For the acetalization step itself, a variety of modern catalysts have been developed to improve efficiency and selectivity. These methods offer mild reaction conditions and tolerate a range of functional groups, which is a significant improvement over traditional strong acid catalysis.

Table 2: Modern Catalysts for Acetalization Reactions

| Catalyst | Substrates | Key Advantages | Source |

|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Aldehydes & Ketones | High efficiency and chemoselectivity | organic-chemistry.org |

| Cerium(III) trifluoromethanesulfonate | Ketones | Forms di-sec-alkyl acetals in very good yields | organic-chemistry.org |

| Palladium (Pd) complexes | Aldehydes & Ketones | Mild conditions, low catalyst loading, broad substrate scope | organic-chemistry.org |

| Eosin Y (Photocatalyst) | Aldehydes | Visible light irradiation, neutral conditions, ketones remain intact | organic-chemistry.org |

This interactive table showcases various modern catalytic systems applicable to the acetalization step in the synthesis of the target compound and its analogs.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1,3-dibromo-2,2-dialkoxypropanes, a key concern with traditional methods is the formation of hazardous intermediates and byproducts. patsnap.com For example, the synthesis may proceed through 1,3-dibromoacetone (B16897), a highly irritating compound that poses a safety risk. patsnap.com

Modern approaches seek to mitigate these issues. One significant improvement is the development of one-pot syntheses that avoid the isolation of hazardous intermediates. google.compatsnap.com Furthermore, the application of flow chemistry, as discussed below, directly addresses several green chemistry principles by improving safety, reducing waste, and enhancing energy efficiency.

Flow Chemistry Methodologies for Enhanced Scalability and Efficiency

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. A patent for the synthesis of 1,3-dibromo-2,2-dimethoxypropane highlights the advantages of a continuous flow process. google.com This methodology addresses significant safety concerns associated with the batch reaction, such as the accumulation of reactants and potential for explosive thermal runaway, while also improving yield and reducing the formation of polysubstituted byproducts. google.com

In this continuous flow system, a mixed solution of acetone and methanol is reacted with bromine in a microreactor or a similar device. google.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid and efficient conversion.

Table 3: Flow Chemistry Parameters for 1,3-Dibromo-2,2-dimethoxypropane Synthesis

| Parameter | Range/Value | Source |

|---|---|---|

| Technology | Continuous Flow | google.com |

| Flow Rate Ratio (Acetone/Methanol mix to Bromine) | 0.5 - 1 | google.com |

| Acetone Concentration in Methanol | 25% - 30% (by mass) | google.com |

| Reaction Temperature | 40 - 50 °C | google.com |

| Reaction Time | 5 - 15 minutes | google.com |

This interactive table outlines the optimized parameters for the continuous flow synthesis of the dimethoxy analog, demonstrating a scalable and efficient modern approach.

This flow-based synthesis provides a safer, faster, and higher-yielding alternative to classical batch methods, embodying the principles of modern, sustainable chemical manufacturing. google.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Detailed academic studies focusing on the optimization of reaction conditions specifically for this compound are not readily found in the surveyed literature. However, extensive patent literature for the analogous compound, 1,3-dibromo-2,2-dimethoxypropane, outlines synthetic routes that can be extrapolated to understand the potential synthesis of the diethoxy variant. The primary method involves the reaction of acetone with bromine in the presence of an alcohol. For the synthesis of the diethoxy compound, ethanol would be used in place of methanol.

Solvent Effects and Reaction Kinetics Studies

While specific kinetic studies for the formation of this compound are not available, the synthesis of its dimethoxy analog points to the crucial role of the alcohol as both a reactant and a solvent. In the synthesis of 1,3-dibromo-2,2-dimethoxypropane, methanol serves this dual purpose. Current time information in Bangalore, IN.bldpharm.com It is hypothesized that ethanol would function similarly for the synthesis of the diethoxy analog. The reaction likely proceeds through the bromination of acetone to form a bromo-intermediate, which then reacts with the alcohol to form the final product. The polarity and nucleophilicity of the alcohol are critical factors influencing the reaction rate.

Temperature and Pressure Parameter Optimization

The synthesis of 1,3-dibromo-2,2-dimethoxypropane is typically conducted at controlled, low temperatures. Patent literature specifies that the temperature should be maintained at or below 20-25°C during the addition of bromine. Current time information in Bangalore, IN. One patent describes a continuous flow process where the reaction temperature is maintained between 40-50°C. This higher temperature in a continuous flow system suggests that efficient heat exchange and rapid mixing are critical to control the exothermic reaction and prevent the formation of byproducts. These parameters offer a starting point for the optimization of this compound synthesis. Atmospheric pressure is generally used for these reactions.

A summary of reaction conditions for the analogous 1,3-dibromo-2,2-dimethoxypropane is presented below:

| Parameter | Value | Source |

| Reactants | Acetone, Bromine, Methanol | Current time information in Bangalore, IN.bldpharm.com |

| Temperature (Batch) | Not higher than 20-25°C | Current time information in Bangalore, IN. |

| Temperature (Flow) | 40-50°C | |

| Reaction Time (Batch) | ~24-40 hours | Current time information in Bangalore, IN. |

| Reaction Time (Flow) | 5-15 minutes |

Purification and Isolation Methodologies for Research Applications

For research applications requiring high purity, specific purification methodologies for this compound would need to be developed. Based on the procedures for its dimethoxy analog, a likely purification sequence would involve filtration, washing, and recrystallization.

Following the reaction, the crude product of 1,3-dibromo-2,2-dimethoxypropane, which precipitates as a solid, is typically isolated by filtration. Current time information in Bangalore, IN. The filter cake is then washed with cold methanol to remove unreacted starting materials and soluble impurities. Current time information in Bangalore, IN. For further purification, recrystallization from a suitable solvent, such as ethanol, has been suggested for the dimethoxy analog. scbt.com

A proposed purification scheme for this compound, based on its analog, is as follows:

| Step | Description | Purpose | Source (Analog) |

| 1. Filtration | The solid product is separated from the reaction mixture. | Isolation of crude product. | Current time information in Bangalore, IN. |

| 2. Washing | The isolated solid is washed with cold ethanol. | Removal of residual reactants and soluble impurities. | Current time information in Bangalore, IN. |

| 3. Vacuum Drying | The washed solid is dried under vacuum. | Removal of residual solvent. | Current time information in Bangalore, IN. |

| 4. Recrystallization | The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool, promoting the formation of pure crystals. | To achieve high purity. | scbt.com |

It is important to note that the choice of recrystallization solvent would need to be empirically determined for this compound to ensure good solubility at elevated temperatures and poor solubility at lower temperatures, maximizing the yield of the purified product. The purity of the final product is often assessed by gas chromatography. Current time information in Bangalore, IN.

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2,2 Diethoxypropane

Nucleophilic Substitution Reactions at Brominated Centers

The carbon-bromine bonds in 1,3-Dibromo-2,2-diethoxypropane are the primary sites for nucleophilic attack. The bromine atoms are effective leaving groups, and the primary nature of the carbons to which they are attached dictates the likely substitution mechanisms.

Nucleophilic substitution reactions can theoretically proceed via unimolecular (SN1) or bimolecular (SN2) pathways. For this compound, the structural features strongly favor the SN2 mechanism.

The SN2 (Substitution, Nucleophilic, Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is characteristic of primary alkyl halides because the carbon atom is relatively unhindered, allowing for backside attack by the nucleophile. lumenlearning.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydroxides, amines, and alkoxides, will readily displace the bromide ions in an SN2 fashion.

The SN1 (Substitution, Nucleophilic, Unimolecular) pathway, in contrast, involves a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is highly unlikely for this compound because it would require the formation of a primary carbocation, which is energetically unfavorable and highly unstable. lumenlearning.com

Therefore, reactions with a wide range of nucleophiles are expected to proceed via the SN2 pathway, leading to the substitution of one or both bromine atoms.

Interactive Table: Predicted SN2 Reactions of this compound

| Nucleophile (Nu⁻) | Product of Monosubstitution | Product of Disubstitution | Reaction Conditions Favoring SN2 |

| Hydroxide (OH⁻) | 3-Bromo-2,2-diethoxy-1-propanol | 2,2-Diethoxy-1,3-propanediol | Strong base, polar aprotic solvent |

| Amine (R-NH₂) | N-(3-Bromo-2,2-diethoxypropyl)amine | N,N'-(2,2-diethoxypropane-1,3-diyl)bis(amine) | Good nucleophile |

| Cyanide (CN⁻) | 4-Bromo-3,3-diethoxybutanenitrile | 3,3-Diethoxy-1,4-pentanedinitrile | Strong nucleophile |

| Azide (N₃⁻) | 1-Azido-3-bromo-2,2-diethoxypropane | 1,3-Diazido-2,2-diethoxypropane | Strong nucleophile |

The bifunctional nature of this compound, with two reactive centers, makes it an excellent substrate for cyclization reactions. When reacted with a molecule containing two nucleophilic sites, it can undergo a double nucleophilic substitution to form a heterocyclic ring. This is a powerful synthetic strategy. For instance, its dimethoxy analog is a known precursor in the synthesis of aza-four-membered rings (azetidines), which are important structures in medicinal chemistry.

In a typical reaction, a dinucleophile, such as a primary amine with another nucleophilic group or a diamine, attacks one brominated carbon in an intermolecular SN2 reaction. This is followed by an intramolecular SN2 reaction where the second nucleophilic site on the tethered molecule attacks the remaining bromomethyl group, closing the ring. The stability of the resulting ring (commonly 5- or 6-membered rings are favored, but 4-membered rings can also be formed) is a crucial driving force for the second, intramolecular step.

Elimination Reactions Leading to Unsaturated Acetal (B89532) Intermediates

In the presence of a base, alkyl halides can undergo elimination reactions to form alkenes. These reactions compete with the nucleophilic substitution pathways discussed above.

Similar to substitution, elimination reactions can occur via two primary mechanisms: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).

The E2 mechanism is a concerted process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs and a double bond is formed. The rate of the E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases (like potassium tert-butoxide), which are poor nucleophiles and thus suppress the competing SN2 reaction. lumenlearning.com For this compound, an E2 reaction would require the removal of a proton from the C2 carbon. However, the C2 carbon is quaternary and has no protons. Therefore, a standard E2 elimination to form a C1=C2 double bond is not possible. Elimination would have to proceed through a more complex pathway, possibly involving rearrangement or elimination to form a C=C double bond further away if the structure allows, though this is not a straightforward pathway for this specific molecule.

The E1 mechanism begins with the same first step as the SN1 reaction: the formation of a carbocation. lumenlearning.com In a subsequent step, a weak base removes a beta-proton to form the alkene. Given that the formation of a primary carbocation from this compound is highly disfavored, the E1 pathway is not considered a viable mechanism for this substrate. lumenlearning.commasterorganicchemistry.com

Interactive Table: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Mechanism | E2 Mechanism | Favored Pathway for this Compound |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | E2 (Theoretically) |

| Base Requirement | Weak base sufficient | Strong base required | E2 |

| Substrate | Favors 3° > 2° halides | Favors 3° > 2° > 1° halides | E2 (but structurally challenging) |

| Intermediate | Carbocation | None (concerted) | E2 |

| Viability | Very Unlikely | Possible with strong, hindered base, but mechanistically complex | E2 (with caveats) |

The E2 reaction has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.commasterorganicchemistry.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond. Since this compound has free rotation around its carbon-carbon single bonds, achieving this conformation is generally not a barrier. However, as noted previously, the absence of a proton on the C2 carbon prevents a simple, direct E2 elimination. Any elimination product, such as a bromoallene derivative resulting from a double dehydrobromination, would involve a more complex, multi-step sequence under specific and likely harsh conditions.

Hydrolysis and Transacetalization Reactions of the Diethoxy Functionality

The acetal group is stable under neutral or basic conditions but is susceptible to reaction under acidic conditions.

Hydrolysis is the reaction of the acetal with water in the presence of an acid catalyst to yield a ketone and two equivalents of alcohol. The mechanism involves the protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the ketone and a second molecule of ethanol. For this compound, acid-catalyzed hydrolysis would yield 1,3-dibromoacetone (B16897) and two molecules of ethanol.

Transacetalization is a related acid-catalyzed process where the acetal exchanges its alcohol components with a different alcohol. scielo.br For example, if this compound were treated with methanol (B129727) in the presence of an acid catalyst, an equilibrium mixture would be formed containing the starting material, the mixed acetal (1-bromo-3-bromo-2-ethoxy-2-methoxypropane), and the fully exchanged acetal (1,3-Dibromo-2,2-dimethoxypropane), along with ethanol. This reaction is also used to transfer the acetal group to a different carbonyl compound and serves as a method for protecting or deprotecting diols. scielo.br

Applications of 1,3 Dibromo 2,2 Diethoxypropane in Complex Organic Synthesis

Building Block for Carbocyclic Ring Systems

The geminal di-alkoxy propane (B168953) backbone provides a stable and sterically defined core from which carbocyclic rings can be constructed, primarily through the double alkylation of a suitable nucleophile by the two bromine atoms.

Synthesis of Cyclobutane (B1203170) Derivatives

1,3-Dibromo-2,2-diethoxypropane and its dimethoxy counterpart are effective reagents for the synthesis of four-membered carbocycles. google.compatsnap.com A well-documented application involves the reaction of 1,3-dibromo-2,2-dimethoxypropane (B40201) with carbanions to form cyclobutane rings. For instance, in a procedure detailed in Organic Syntheses, the dimethoxy analog is used to prepare 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile. This reaction proceeds by deprotonating benzyl (B1604629) cyanide with a strong base like sodium hydride in N,N-dimethylformamide (DMF) to generate a nucleophilic carbanion. The subsequent addition of 1,3-dibromo-2,2-dimethoxypropane leads to a double alkylation, effectively closing the four-membered ring.

The reaction is typically performed at room temperature over several hours to ensure the completion of the cyclization. This method provides a reliable route to substituted cyclobutane derivatives that can serve as intermediates in more complex syntheses.

Table 1: Synthesis of a Cyclobutane Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|

| Benzyl cyanide | 1,3-Dibromo-2,2-dimethoxypropane | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Room Temperature (22-26 °C) | 16 hours | 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile |

Construction of Spiro Compounds

The cyclobutane derivatives synthesized from this compound are valuable precursors for the construction of spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in natural products and medicinal chemistry. The synthesis often involves a [3+2] cycloaddition of nitrones derived from ketones with alkynes, which yields spirocyclic isoxazolines. nih.gov

While direct synthesis of spirocycles using this compound in a single step is less common, the cyclobutane products it generates provide the necessary framework. The central quaternary carbon of the diethoxypropane unit becomes the spiro atom if the cyclobutane ring is built upon a pre-existing cyclic ketone. Alternatively, functional groups on the newly formed cyclobutane ring can be elaborated to construct a second ring, thus forming the spirocyclic system.

Formation of Bicyclo[1.1.1]pentyl Scaffolds

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as bioisosteres for para-substituted benzene (B151609) rings in drug discovery. The dimethoxy analog, 1,3-dibromo-2,2-dimethoxypropane, is a key starting material in a multi-step synthesis to access these valuable scaffolds. nih.gov The process begins with the formation of a cyclobutane derivative, similar to the reaction described previously.

This cyclobutane intermediate is then converted through several steps into a precursor that can undergo an intramolecular coupling reaction to form the highly strained bicyclo[1.1.1]pentyl core. This approach allows for the synthesis of backbone-substituted BCPs, offering a pathway to novel chemical entities for medicinal and materials science applications. nih.gov

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound extends to the synthesis of heterocyclic compounds, where one or more carbon atoms in a ring are replaced by a heteroatom such as oxygen or nitrogen.

Formation of Oxygen-Containing Heterocycles (e.g., Dioxolanes, Dioxanes)

This compound can be used to synthesize oxygen-containing heterocycles. The two bromine atoms can be displaced by oxygen nucleophiles in an intramolecular or intermolecular fashion. A notable application is in the construction of strained bicyclic ether systems. For example, a similar strategy using related dibromo compounds has been employed to synthesize the 2,6-dioxabicyclo[3.1.1]heptane core, which is a key structural feature of Thromboxane A2. clockss.org This involves a cyclization where two hydroxyl groups displace the bromides to form the bicyclic acetal (B89532).

Furthermore, the 2,2-diethoxypropane (B95019) group is a diethyl ketal, which serves as a protecting group for a ketone. Upon hydrolysis under acidic conditions, the ketone is revealed. This ketone functional group can then participate in a wide range of subsequent reactions to form various oxygen-containing heterocycles, such as pyrans or furans, depending on the reaction partners and conditions. sigmaaldrich.com

Nitrogen-Containing Heterocycles (e.g., Imidazoles, from related dimethoxy compound)

The synthesis of nitrogen-containing heterocycles is a significant application of 1,3-dibromo-2,2-dimethoxypropane, which is noted as a key material for producing aza-four-membered rings (azetidines). google.com The general strategy involves reacting the dibromo compound with a primary amine or another nitrogen-containing dinucleophile. The nitrogen atom displaces the two bromide atoms in a double alkylation reaction to form a nitrogen-containing ring.

This approach provides a direct route to cyclic amines. While the synthesis of specific heterocycles like imidazoles directly from this precursor is not as commonly cited, the fundamental reactivity lends itself to the formation of various saturated nitrogen heterocycles. guidechem.comnih.gov The choice of the nitrogen nucleophile dictates the structure of the resulting heterocyclic product. This method is part of a broader field focused on synthesizing diverse nitrogen-containing scaffolds for applications in pharmaceuticals and agrochemicals. rsc.org

Role in Total Synthesis Strategies of Natural Products and Bioactive Molecules

While specific, widespread applications of this compound in completed total syntheses are not extensively documented in mainstream chemical literature, its structure as a functionalized C3 building block makes it a molecule of interest for synthetic strategies. Its primary potential lies in its ability to introduce a cyclopropane (B1198618) ring with a protected ketone functionality. The cyclopropane motif is a feature of over 4,000 natural products, including pyrethroid insecticides and certain amino acids, and is also prevalent in medicinal chemistry. beilstein-journals.orgwikipedia.org

The core utility of 1,3-dihaloalkanes, the chemical class to which this compound belongs, is their use as precursors for cyclopropane synthesis. wikipedia.org This transformation is typically achieved through an intramolecular cyclization, such as a Wurtz-type coupling or by using other reducing agents like zinc powder, samarium(II) iodide, or indium. wikipedia.orgacs.orgnih.gov The reaction involves a 3-exo-tet cyclization, a process that is generally favorable. nih.govorganic-chemistry.org

In the context of complex molecule synthesis, the diethoxypropyl group offers a masked ketone. This protecting group strategy is crucial, allowing the reactive carbonyl group to be shielded while other chemical transformations are performed on the molecule. At a later stage, the acetal can be hydrolyzed to reveal the ketone for further functionalization. Methods for converting 1,3-diols (which can be conceptually related to the hydrolysis product of the target molecule followed by reduction) to cyclopropanes using mild, zinc-mediated conditions have been developed, highlighting the compatibility of such cyclopropanation reactions with sensitive functional groups found in natural products and medicinal agents. nih.gov Therefore, this compound could be employed to build a cyclopropane ring fused or appended to a larger molecular scaffold, with the latent ketone providing a handle for subsequent synthetic modifications.

Table 1: Cyclopropanation Reactions with 1,3-Dihalopropane Precursors | Reaction Type | Reagents | Description | Citation | | :--- | :--- | :--- | :--- | | Freund Reaction | Sodium / Zinc | The classic method for cyclopropane synthesis from 1,3-dihalopropanes. wikipedia.org | | Zinc-Mediated Cyclization | Zinc powder | An efficient and environmentally benign method for 3-exo-tet cyclization of 1,3-dihalopropanes in ethanol (B145695). organic-chemistry.org | | Samarium-Promoted Cyclization | Samarium(II) Iodide (SmI₂) | Used for radical 3-exo-tet cyclization of 1,3-dihalopropanes to form cyclopropanes. nih.gov | | Indium-Mediated Cyclization | Indium | Effective for the cyclization of 2,2-disubstituted 1,3-dihalopropanes in aqueous and ionic liquid systems. nih.gov | | Nickel-Catalyzed XEC | Nickel catalyst, Zinc reductant | Intramolecular cross-electrophile coupling (XEC) of 1,3-diol derivatives (via mesylates, which may proceed through dihalide intermediates) to form cyclopropanes under mild conditions. nih.gov |

Contributions to Polymer Chemistry and Materials Science

Based on currently available scientific literature, there are no documented applications of this compound as a monomer for polymerization or as a crosslinking agent in the academic synthesis of polymers or resins. Its bifunctional nature, with two reactive carbon-bromine bonds, theoretically allows for such applications, but this potential has not been explored or reported in research.

Utilization in Multi-Component Reactions and Cascade Processes

This compound is a prime candidate for use in cascade reactions due to its two reactive electrophilic centers. Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. This approach significantly enhances synthetic efficiency.

The compound's structure allows it to act as a 1,3-dielectrophile. It can react sequentially with nucleophiles to build cyclic structures in a single step. For example, a reaction with a binucleophile, such as a molecule containing two amine, thiol, or alcohol groups, could lead to the formation of five, six, or seven-membered heterocyclic rings. The reaction would proceed via an initial intermolecular nucleophilic substitution to displace the first bromide, followed by an intramolecular cyclization where the second nucleophilic group displaces the remaining bromide.

The intramolecular cyclization of 1,3-dihalopropanes itself is a fundamental cascade process, often involving a 3-exo-tet radical or anionic cyclization. acs.orgnih.gov This principle can be extended to more complex systems. For instance, a cascade could be designed where an initial reaction forms the 1,3-dibromo moiety in situ, which then cyclizes under the reaction conditions. The presence of the stable diethyl acetal protecting group makes this compound particularly suitable for cascades that are incompatible with free ketones, preserving this functionality for later use.

Table 2: Hypothetical Cascade Reaction with this compound

| Reactant | Reaction Type | Hypothetical Product | Potential Significance |

|---|---|---|---|

| Ethylenediamine | Double N-alkylation / Cascade Cyclization | 1,4-Diazacyclohexane derivative (piperazine) with a gem-diethoxy group | Synthesis of functionalized heterocyclic scaffolds. |

| Malonic ester | Double C-alkylation / Cascade Cyclization | Cyclobutane-1,1-dicarboxylate derivative with a gem-diethoxy group | Formation of four-membered carbocycles with protected ketone functionality. |

Advanced Spectroscopic and Analytical Characterization in Mechanistic and Synthetic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1,3-Dibromo-2,2-diethoxypropane and its derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within a molecule can be mapped.

For this compound, the ¹H NMR spectrum is predicted to exhibit three distinct signals corresponding to the different proton environments. The ethoxy groups would produce a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons due to spin-spin coupling. The two bromomethyl (-CH₂Br) groups are chemically equivalent and would appear as a single singlet.

The ¹³C NMR spectrum is expected to show four unique signals: one for the methyl carbons, one for the methylene carbons of the ethoxy groups, a signal for the quaternary ketal carbon, and a signal for the bromomethyl carbons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~3.6 | Singlet (s) | ~35-45 |

| -OCH₂CH₃ | ~3.5 | Quartet (q) | ~60-70 |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | ~15-20 |

| >C(OEt)₂ | N/A | N/A | ~95-105 |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reaction progress by identifying reactants, intermediates, and products in a mixture. bldpharm.com

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, of nearly equal abundance. This results in a characteristic M, M+2, and M+4 isotopic cluster in an approximate 1:2:1 intensity ratio for the molecular ion, which is a definitive indicator of a dibrominated compound. Common fragmentation patterns would involve the loss of ethoxy radicals (-•OCH₂CH₃) or bromine atoms (-•Br).

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 288/290/292 |

| [M - OCH₂CH₃]⁺ | Loss of an ethoxy group | 243/245/247 |

| [M - Br]⁺ | Loss of a bromine atom | 209/211 |

Chromatographic Methods (e.g., HPLC, GC, UPLC, TLC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and to monitor the progress of a chemical reaction.

Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like this compound. It is frequently employed to determine the purity of the final product, with analyses of analogous compounds like 1,3-dibromo-2,2-dimethoxypropane (B40201) demonstrating the ability to achieve and verify high purity levels, often exceeding 98-99%. patsnap.com For related bromo-alkanes, specialized columns such as the DB-624 have been used to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile methods for both analysis and purification. A reverse-phase HPLC method, likely using a mobile phase consisting of acetonitrile and water, would be a standard approach for analyzing the purity of this compound and its reaction mixtures. sielc.com

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective way to monitor the progress of a reaction in real-time. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products, allowing for timely decisions about the reaction's status.

Table 3: Application of Chromatographic Methods for this compound

| Technique | Primary Application | Key Parameters |

| Gas Chromatography (GC) | Purity assessment of final product | Volatility, choice of capillary column (e.g., DB-624) |

| HPLC / UPLC | Quantitative analysis, purity verification, preparative separation | Mobile phase composition (e.g., Acetonitrile/Water) sielc.com |

| Thin-Layer Chromatography (TLC) | Real-time reaction progress monitoring | Stationary phase (e.g., silica), mobile phase selection |

X-ray Crystallography of Derivatives for Definitive Structural Determination

While this compound is not typically crystalline at room temperature, X-ray crystallography of solid derivatives provides the most definitive and unambiguous proof of molecular structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, confirming atomic connectivity, stereochemistry, and conformational details.

For instance, structural analysis of related diethoxypropane derivatives illustrates the power of this method. In a study of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, a derivative of a diethoxypropane, single-crystal X-ray diffraction confirmed its molecular structure and conformation. The analysis revealed specific details such as bond lengths, torsion angles (e.g., a C—C—C—C torsion angle of −174.97°), and intermolecular interactions like hydrogen bonding within the crystal lattice. Such detailed structural information is crucial for understanding reaction mechanisms and structure-activity relationships.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy is highly effective for identifying the functional groups in this compound. The spectrum would be characterized by strong C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹. A series of strong C-O stretching bands, characteristic of the ketal/ether linkages, would be prominent in the 1050-1150 cm⁻¹ region, similar to those observed in 2,2-diethoxypropane (B95019). nih.gov The presence of the bromine atoms would be indicated by a C-Br stretching vibration, typically found in the lower frequency region of 500-650 cm⁻¹.

Raman Spectroscopy complements IR by being particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br bond, which can sometimes show a weak absorbance in IR, often produces a more distinct signal in Raman spectra. This makes Raman spectroscopy a useful tool for monitoring reactions involving the C-Br bond, providing insights into reaction pathways and mechanistic details.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-O (ketal/ether) | Stretch | 1050 - 1150 |

| C-Br (bromoalkane) | Stretch | 500 - 650 |

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 2,2 Diethoxypropane

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For a molecule like 1,3-Dibromo-2,2-diethoxypropane, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. The calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These electronic parameters are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity and stability.

While specific DFT data for this compound is scarce, we can look at the computed properties for the closely related compound, 1,3-Dibromo-2,2-dimethoxypropane (B40201), to illustrate the type of information that can be obtained. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Dihalo-dialkoxypropane Analog

| Property | Illustrative Value | Significance |

| Optimized Geometry | ||

| C-Br Bond Length | ~1.95 Å | Influences reactivity in nucleophilic substitution. |

| C-O Bond Length | ~1.42 Å | Relates to the stability of the ether linkages. |

| O-C-O Bond Angle | ~112° | Affects the steric environment around the central carbon. |

| Electronic Properties | ||

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds, not on specific experimental or computational results for this compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

For a given reaction of this compound, such as nucleophilic substitution or elimination, computational methods can be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is crucial for predicting the reaction rate and understanding the factors that influence it. The reaction pathway, which is the lowest energy path from reactants to products, can also be determined.

The solvent can have a significant impact on the dynamics of a reaction. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. scielo.br For reactions involving charged or highly polar species, such as in the substitution reactions of this compound, solvent effects can dramatically alter the activation energies and reaction mechanisms. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net This is achieved by correlating various molecular descriptors (physicochemical properties derived from the chemical structure) with experimentally determined reactivity data. nih.govnih.gov

For a class of compounds including this compound, a QSRR model could be developed to predict reactivity in a specific reaction, such as its rate of hydrolysis or reaction with a particular nucleophile. The molecular descriptors used in such a model could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and transport properties (e.g., lipophilicity).

Table 2: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric hindrance and accessibility of reaction centers. |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Reflects the electronic distribution and susceptibility to electrophilic or nucleophilic attack. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, which can influence reaction rates in biphasic systems. |

By developing a robust QSRR model, it would be possible to predict the reactivity of other, yet unsynthesized, analogs of this compound, thereby guiding the design of new molecules with desired properties.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics simulations have become a standard tool for the investigation of biomolecules and chemical systems. nih.gov These simulations generate a phase space trajectory by integrating the classical equations of motion for a system of N particles. researchgate.net The accuracy of these simulations is highly dependent on the force field used, which is a collection of equations and associated constants designed to reproduce molecular geometry and properties. uiuc.edunih.gov

General Methodology of MD Simulations for this compound

A hypothetical molecular dynamics simulation of this compound in a solvent would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be generated. This molecule would then be placed in a simulation box, which is subsequently filled with solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent) to mimic solution conditions.

Force Field Selection: A suitable force field is crucial for accurately describing the interatomic and intermolecular forces. uiuc.eduwikipedia.org For a molecule like this compound, a general force field such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) would likely be employed. nih.gov These force fields contain parameters for various atom types, bond lengths, bond angles, and dihedral angles, as well as for non-bonded interactions like van der Waals and electrostatic forces. The parameters for the bromine atoms and the ether linkages would be of particular importance.

Equilibration: The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and allowed to stabilize. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once the system is equilibrated, the production phase of the simulation is run for a significant length of time (from nanoseconds to microseconds). During this phase, the positions, velocities, and energies of all atoms are saved at regular intervals, creating a trajectory of the molecular motions.

Analysis: The resulting trajectory is then analyzed to extract various properties of interest. This can include conformational analysis, radial distribution functions to understand solvent structure around the solute, hydrogen bonding dynamics, and transport properties like diffusion coefficients.

Expected Insights from MD Simulations

Molecular dynamics simulations could provide detailed insights into several aspects of the solution behavior of this compound:

Conformational Landscape: Due to the presence of several single bonds, the molecule is expected to be highly flexible. MD simulations can explore the potential energy surface of the molecule and identify the most stable or predominant conformations in solution. The dihedral angles involving the bromine atoms and the ethoxy groups would be of particular interest to understand their spatial arrangement.

Solvent Effects: The simulations can reveal how solvent molecules arrange themselves around the solute. For instance, in an aqueous solution, the interactions between water molecules and the ether oxygen atoms, as well as the hydrophobic regions of the alkyl chains, could be quantified. The solvation shell structure can significantly influence the molecule's reactivity and physical properties.

Dynamic Behavior: The dynamic nature of the molecule, such as the rotation of the ethoxy groups and the flexibility of the propane (B168953) backbone, can be visualized and quantified. The timescale of these motions can be determined from the simulation trajectory.

Intermolecular Interactions: In concentrated solutions, MD simulations could be used to study the aggregation behavior of this compound and the nature of the intermolecular forces (e.g., dipole-dipole, van der Waals) that govern these interactions.

The table below summarizes the key parameters and potential areas of investigation for a hypothetical MD simulation of this compound.

| Simulation Parameter/Analysis | Description | Relevance to this compound |

| Force Field | Set of parameters and equations describing the potential energy of the system. | Crucial for accurately modeling the halogen and ether functionalities. Examples include GAFF and CGenFF. nih.gov |

| Solvent Model | Representation of the solvent molecules (e.g., TIP3P for water). | Determines the nature of solute-solvent interactions and their impact on conformation. |

| Ensemble | Statistical mechanics framework (e.g., NVT, NPT). | Ensures the simulation is run under conditions that mimic a specific physical environment. |

| Simulation Time | Duration of the production run. | Needs to be long enough to sample relevant conformational changes and dynamic events. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides detailed information on the structure of the solvent around the bromine atoms and ethoxy groups. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation over time. unram.ac.id |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights the flexible regions of the molecule. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Key to understanding the conformational preferences of the flexible side chains. |

While no specific studies are currently published, the application of molecular dynamics simulations to this compound would be a valuable endeavor to complement experimental findings and provide a deeper, atomistic understanding of its behavior in different chemical environments.

Future Research Directions and Emerging Trends in the Chemistry of 1,3 Dibromo 2,2 Diethoxypropane

Development of Novel Stereoselective and Enantioselective Transformations

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. For 1,3-Dibromo-2,2-diethoxypropane, the exploration of stereoselective and enantioselective transformations represents a significant and largely untapped area of research.

Future investigations are expected to focus on the use of this compound in diastereoselective and enantioselective cyclization reactions. The two bromine atoms can serve as handles for sequential or simultaneous bond formations, leading to the construction of highly functionalized cyclic systems. For instance, the use of chiral catalysts could enable the enantioselective synthesis of cyclopropanes and other small rings, which are prevalent motifs in biologically active molecules. nih.govnih.govrochester.edu The development of catalytic systems that can differentiate between the two prochiral bromomethyl groups will be a key challenge and a significant achievement.

Moreover, the application of this compound in asymmetric domino reactions is a promising avenue. A single chiral catalyst could initiate a cascade of reactions, leading to the rapid assembly of complex stereochemically defined products from simple starting materials.

Exploration of Catalytic Transformations with Earth-Abundant Metals

While palladium-catalyzed cross-coupling reactions are a mainstay of organic synthesis, there is a growing emphasis on the use of more sustainable and economically viable earth-abundant metals such as iron, copper, and nickel. The dimethoxy analog of the title compound is known to be a versatile electrophile in palladium-catalyzed reactions. researchgate.net A significant future trend will be the adaptation of these transformations to catalysis by earth-abundant metals.

Researchers will likely investigate the use of iron and copper catalysts for the cross-coupling of this compound with a variety of nucleophiles, including organometallic reagents, amines, and phenols. The development of robust and efficient catalytic systems based on these metals will not only reduce the cost and environmental impact of the syntheses but also potentially offer new reactivities and selectivities. The bifunctional nature of the substrate could be exploited to synthesize symmetrical or unsymmetrical products by controlling the reaction conditions.

Integration with Photoredox and Electrochemistry in Organic Synthesis

Photoredox catalysis and electrochemistry have emerged as powerful tools for the generation of radical intermediates under mild conditions, enabling transformations that are often challenging to achieve through traditional thermal methods. rsc.org The integration of these techniques with the chemistry of this compound is a highly promising area for future research.

The electrochemical reduction of gem-dihalo compounds is a known method for generating carbenoid-like species. researchgate.net Applying this to this compound could provide a novel route to cyclopropanation and other insertion reactions. Similarly, photoredox catalysis could be employed for the single-electron reduction of one of the C-Br bonds, generating a radical intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov The selective activation of one bromine atom over the other will be a key aspect to explore, potentially leading to stepwise functionalization.

Design of Next-Generation Functional Materials Utilizing the Compound's Unique Architecture

The unique structure of this compound makes it an attractive candidate for the design of novel functional materials. Its bifunctionality allows it to act as a monomer or a cross-linking agent in polymerization reactions.

Future research could focus on the synthesis of novel polymers by reacting this compound with various co-monomers. The resulting polymers could possess interesting properties, such as flame retardancy due to the bromine content, or could be further functionalized after deprotection of the ketal group. The rigid gem-diethyl group in the backbone of such polymers could impart unique conformational constraints and material properties.

Furthermore, the compound could be used to create well-defined network polymers or dendrimers. The precise spatial arrangement of the two bromo groups could be exploited to build complex, three-dimensional architectures with potential applications in areas such as drug delivery, catalysis, and materials science.

Computational Design of Novel Reagents and Catalysts Based on this compound Motifs

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and for the rational design of new reagents and catalysts. researchgate.net In the context of this compound, computational studies can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Future research will likely involve the use of computational methods to:

Analyze the conformational preferences of the molecule, which can influence its reactivity in stereoselective reactions. researchgate.net

Model the transition states of various reactions, such as nucleophilic substitution, cyclization, and metal-catalyzed coupling, to understand the factors that control selectivity.

Design novel chiral catalysts that can effectively recognize and differentiate the two prochiral bromomethyl groups for enantioselective transformations.

Predict the electronic properties of polymers and other materials derived from this compound.

By combining computational predictions with experimental work, researchers can accelerate the discovery of new and innovative applications for this versatile chemical building block.

Q & A

Q. What are the established synthetic routes for preparing 1,3-Dibromo-2,2-diethoxypropane, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound is typically synthesized via alkylation or halogenation reactions. For example, microwave-assisted synthesis using dibromo derivatives (e.g., 1,3-dibromopropane) with potassium carbonate (K₂CO₃) in dry acetonitrile at 130°C for 30 minutes can yield high-purity products . Another approach involves nucleophilic substitution with alkoxy groups under controlled conditions. Critical parameters include:

- Temperature : Avoid exceeding 130°C to prevent decomposition .

- Reagent purity : Use ≥98% purity starting materials to minimize side reactions .

- Solvent choice : Anhydrous solvents (e.g., acetonitrile) reduce hydrolysis risks.

Table 1 : Synthesis Conditions from Literature

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dibromopropane + K₂CO₃ | Dry MeCN | 130°C (MW) | 30 min | ~85% | |

| Dibromo-derivative + Alkoxy | Dry EtOH | Reflux | 16 h | ~70% |

Q. How should this compound be stored to ensure stability, and what decomposition products are observed under thermal stress?

- Methodological Answer :

- Storage : Keep in tightly sealed containers in a dry, well-ventilated area at room temperature. Avoid exposure to heat, sparks, or open flames .

- Decomposition : At elevated temperatures (>150°C), it releases hazardous byproducts such as hydrogen bromide (HBr) , carbon monoxide (CO), and carbon dioxide (CO₂) . Monitor reactions using gas chromatography (GC) or FT-IR to detect these products.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Expect singlet peaks for equivalent ethoxy groups (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) and multiplet signals for the propane backbone (δ ~4.0–4.5 ppm). Compare with reference spectra of analogous compounds (e.g., 1,3-Dibromo-2,2-dimethoxypropane) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 261.95 (F.W.) and fragment ions corresponding to Br⁻ loss .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses, particularly in heterocyclic systems?

- Methodological Answer :

- Microwave-assisted synthesis improves reaction efficiency by reducing time and side-product formation (e.g., from 16 h to 30 min) .

- Catalyst screening : Test bases like K₂CO₃ or KI to enhance nucleophilic substitution rates .

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb HBr and prevent acid-catalyzed degradation .

Q. What strategies resolve discrepancies in reported reaction outcomes (e.g., conflicting yields or byproducts)?

- Methodological Answer :

- Variable analysis : Assess purity of starting materials (e.g., CAS 22094-18-4 for dimethoxy analogs) and solvent dryness .

- Reproducibility protocols : Standardize stirring rates (e.g., 280 rpm) and reaction scales to minimize batch-to-batch variability .

- Data cross-validation : Compare results with X-ray crystallography (using SHELX software) to confirm structural assignments .

Q. In the absence of ecotoxicological data, how should researchers evaluate the environmental impact of this compound in laboratory waste?

- Methodological Answer :

- QSAR modeling : Predict toxicity using Quantitative Structure-Activity Relationship models based on brominated alkane analogs .

- Analog extrapolation : Reference data for structurally similar compounds (e.g., 1,3-Dibromo-2-propanol, CAS 96-21-9) to estimate biodegradability and bioaccumulation potential .

- Waste treatment : Neutralize HBr byproducts with aqueous NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.